![molecular formula C21H28N2O2 B1391265 N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide CAS No. 1020055-00-8](/img/structure/B1391265.png)
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, also known as SB-220453, is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGlu5). This compound has been studied extensively for its potential to treat a variety of neurological diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. SB-220453 has also been studied for its use in laboratory experiments as a tool to better understand the physiology of the mGlu5 receptor.
Aplicaciones Científicas De Investigación
Gastric Acid Antisecretory Activity
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide and related compounds have been investigated for their potential as gastric acid antisecretory agents. A study by Ueda et al. (1991) found that certain butanamides, including this compound, showed significant activity against histamine-induced gastric acid secretion in rats. This suggests their potential use in treating conditions like ulcers and acid reflux (Ueda et al., 1991).
Cancer Treatment
In the field of cancer research, butanamide derivatives, including those with sec-butyl groups, have been studied for their efficacy in inhibiting estrogen biosynthesis, which is a crucial factor in hormone-dependent cancers. Hartmann and Batzl (1986) synthesized and evaluated compounds that showed significant activity in inhibiting aromatase, a key enzyme in estrogen biosynthesis, potentially offering a new approach to breast cancer treatment (Hartmann & Batzl, 1986).
Organophosphorus Pesticides
The compound's structural similarity to certain organophosphorus pesticides has been leveraged in studies for metabolic and environmental analysis. Yoshitake et al. (1977) labeled an organophosphorus herbicide, closely related to N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, with carbon-14 to study its metabolic pathways (Yoshitake et al., 1977).
Pharmacology Studies
The pharmacological effects of compounds structurally similar to N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide have been explored in various tests. Marsh et al. (1948) investigated the effects of nitrogen alkyl homologs of arterenol, which shares functional group similarities with the compound , highlighting its potential in medicinal applications (Marsh, Pelletier, & Rosenbaum, 1948).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-13-16(22)12-11-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZPQVAQPNFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



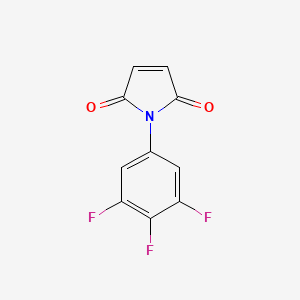
![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
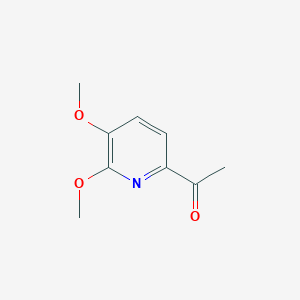
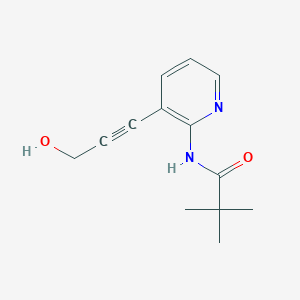
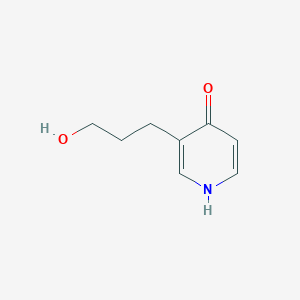
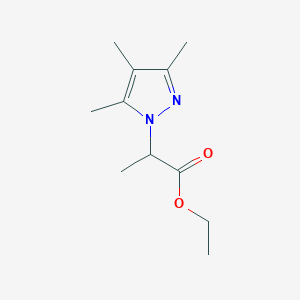
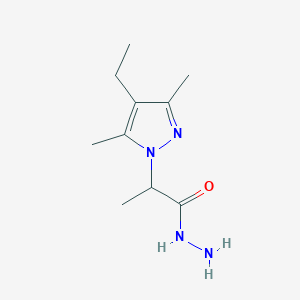
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
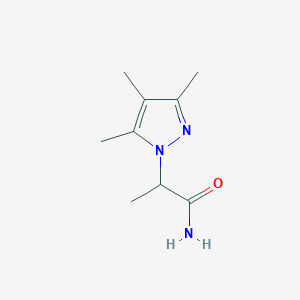
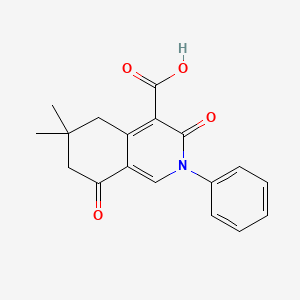
![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
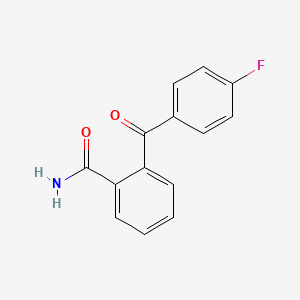
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)